N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Descripción general

Descripción

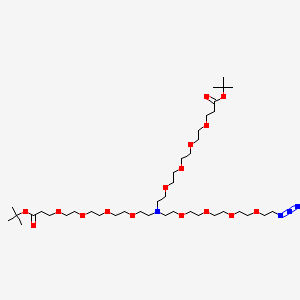

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two t-butyl ester groups linked through a PEG chain. This compound is commonly used as a PEG linker in various chemical and biological applications due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C40H78N4O16

- Molecular Weight : 871.06 g/mol

- Functional Groups : Azide and t-butyl ester

- CAS Number : 2093152-79-3

- Purity : Typically ≥ 98%

The structure of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) facilitates its reactivity in click chemistry, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Drug Delivery Systems

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is instrumental in enhancing the solubility and stability of therapeutic agents. The PEG moiety improves the circulation half-life of drugs in biological systems, reducing toxicity and enhancing bioavailability. This compound can be conjugated to drug molecules to create prodrugs that are more soluble in aqueous environments .

Table 1: Comparison of Drug Delivery Applications

| Application | Mechanism | Benefits |

|---|---|---|

| Prodrug Formation | PEGylation enhances solubility | Reduced toxicity, improved bioavailability |

| Targeted Delivery | Conjugation with targeting moieties | Selective delivery to specific tissues |

| Stabilization | Protects drugs from degradation | Increased shelf-life and efficacy |

Protein Labeling and Imaging

The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) allows for selective labeling of proteins and nucleic acids via click chemistry. This application is crucial for imaging studies where precise tracking of biomolecules is required .

Case Study: Protein Labeling

In a study involving cancer biomarkers, researchers utilized N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) to label specific proteins on tumor cells. The conjugation facilitated visualization under fluorescence microscopy, demonstrating the potential for targeted imaging in diagnostic applications.

Applications in Targeted Protein Degradation

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel approach to treating diseases by eliminating malfunctioning proteins rather than inhibiting their activity .

Table 2: PROTAC Development Using N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

| PROTAC Component | Functionality | Outcome |

|---|---|---|

| E3 Ligase Recruiter | Binds to ubiquitin ligase | Induces targeted protein degradation |

| Target Protein | Specific disease-related protein | Reduces levels of pathogenic proteins |

Mecanismo De Acción

Target of Action

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its specificity, efficiency, and versatility .

Biochemical Pathways

The formation of a stable triazole linkage between the azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alkyne, BCN, or DBCO groups in target molecules can lead to changes in the biochemical pathways of these molecules . .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The result of the action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) depends on the nature of the target molecules and the biochemical pathways they are involved in. The formation of a stable triazole linkage can potentially alter the function of the target molecules .

Action Environment

The action, efficacy, and stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the compound’s reactivity with Alkyne, BCN, or DBCO groups can be affected by the pH and temperature of the environment . Additionally, the compound’s hydrophilic PEG spacer can increase its solubility in aqueous media , which could influence its action in different biological environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

Esterification: The final step involves the esterification of the PEGylated and azidated intermediate with t-butyl ester groups under acidic conditions.

Industrial Production Methods

Industrial production of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large-scale PEGylation using industrial-grade PEG and suitable starting materials.

Azidation in Bulk: The azidation step is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Esterification in Bulk: The esterification step is performed in large-scale reactors with precise control over reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) undergoes several types of chemical reactions, including:

Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.

Deprotection: The t-butyl ester groups can be deprotected under acidic conditions to yield free carboxylic acids.

Common Reagents and Conditions

Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reactions are typically carried out in the presence of a copper catalyst under mild conditions.

Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl ester groups.

Major Products Formed

Triazole Linkages: The primary product of click chemistry reactions involving the azide group is a stable triazole linkage.

Free Carboxylic Acids: Deprotection of the t-butyl ester groups yields free carboxylic acids.

Comparación Con Compuestos Similares

Similar Compounds

N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester: Contains a Boc-protected amine group instead of a free amine.

Azido-PEG4-t-butyl ester: Lacks the second PEG chain and t-butyl ester group.

Uniqueness

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is unique due to its dual PEG chains and t-butyl ester groups, which provide enhanced solubility and stability. The presence of the azide group allows for versatile click chemistry applications, making it a valuable compound in various scientific and industrial fields.

Actividad Biológica

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a specialized compound utilized primarily in the field of bioconjugation and drug delivery systems. This article delves into its biological activity, mechanisms of action, and applications in research, particularly focusing on its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology.

Chemical Structure and Properties

- Molecular Formula : C40H78N4O16

- Molecular Weight : 871.06 g/mol

- CAS Number : 2093152-79-3

- Functional Groups : Azide and t-butyl ester groups

The compound features a PEG (polyethylene glycol) backbone that enhances solubility and biocompatibility, making it suitable for various biological applications. The azide group allows for click chemistry reactions, which are pivotal for conjugating biomolecules.

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) functions as a click chemistry reagent , capable of undergoing:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction facilitates the formation of stable triazole linkages between azides and alkynes, which is essential for creating complex biomolecular structures.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction occurs without the need for copper catalysts, making it advantageous for biological applications where copper's presence could be detrimental.

PROTAC Linker

One of the primary uses of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is as a linker in PROTAC technology. PROTACs are bifunctional molecules that target specific proteins for degradation by the proteasome. The compound's ability to facilitate the conjugation of ligands to E3 ligases enhances the specificity and efficiency of protein degradation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Linker in PROTACs | Enhances specificity in targeting proteins for degradation |

| Click Chemistry Agent | Enables stable conjugation with biomolecules via CuAAC or SPAAC reactions |

| Biocompatibility | PEGylation improves solubility and reduces immunogenicity |

Case Studies and Research Findings

-

Synthesis and Characterization :

Recent studies have demonstrated the successful synthesis of PROTACs utilizing N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) as a linker. This has been shown to improve the pharmacokinetic properties of the resulting compounds, leading to enhanced efficacy in cellular models. -

In Vitro Studies :

In vitro experiments indicate that compounds synthesized with this linker exhibit significant biological activity against targeted proteins, with IC₅₀ values demonstrating effective degradation rates compared to traditional methods. -

Safety and Toxicology :

Preliminary toxicity assessments suggest that N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDLRHGVQBJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.